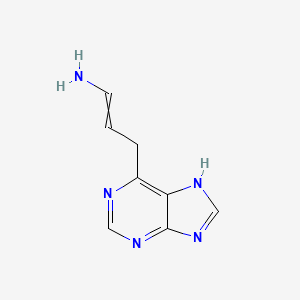
1-Propen-1-amine, 3-(1H-purin-6-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Propen-1-amine, 3-(1H-purin-6-yl)- involves several steps. One common synthetic route includes the reaction of a purine derivative with a propenylamine under specific conditions . The reaction conditions typically involve the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Análisis De Reacciones Químicas
1-Propen-1-amine, 3-(1H-purin-6-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the purine ring are replaced with other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Propen-1-amine, 3-(1H-purin-6-yl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various purine derivatives.
Biology: In biological research, the compound is studied for its potential role in cellular processes and signaling pathways. It is used in experiments to investigate the effects of purine derivatives on cellular functions.
Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active purines. It is being explored for its potential use in the treatment of diseases such as cancer and viral infections.
Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Propen-1-amine, 3-(1H-purin-6-yl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to purine receptors and modulating their activity. This interaction can influence various cellular processes, including DNA replication, transcription, and signal transduction. The compound’s effects are mediated through its ability to mimic or inhibit the action of endogenous purines .
Comparación Con Compuestos Similares
1-Propen-1-amine, 3-(1H-purin-6-yl)- can be compared with other similar compounds, such as:
9-(1Z)-1-Propen-1-yl-9H-purin-6-amine: This compound has a similar structure but differs in the configuration of the propenyl group.
9-(1-propenyl)purin-6-amine: Another similar compound with slight variations in the propenyl group attachment, leading to differences in reactivity and applications.
Propiedades
Fórmula molecular |
C8H9N5 |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
3-(7H-purin-6-yl)prop-1-en-1-amine |
InChI |
InChI=1S/C8H9N5/c9-3-1-2-6-7-8(12-4-10-6)13-5-11-7/h1,3-5H,2,9H2,(H,10,11,12,13) |
Clave InChI |
RNQVUVCNCLFNKP-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC=NC(=C2N1)CC=CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


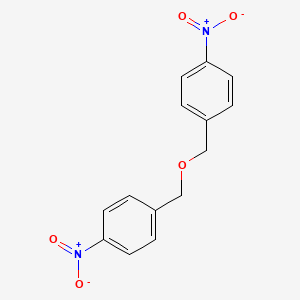
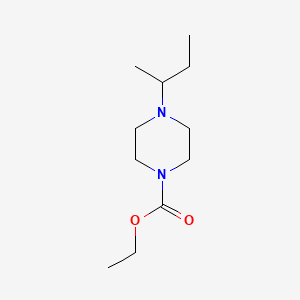


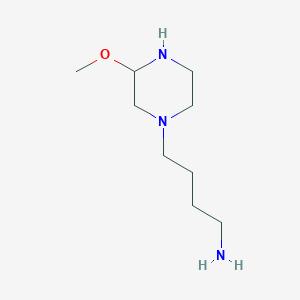
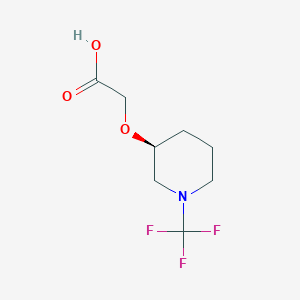

![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
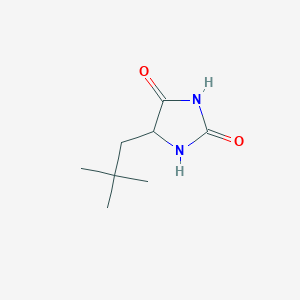
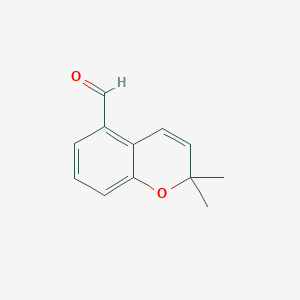
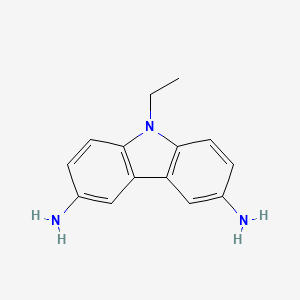
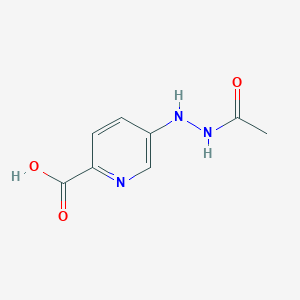
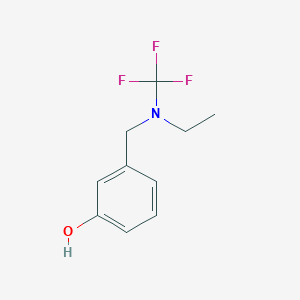
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
